Amorphispironon E
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Overview
Description
The description of a compound typically includes its chemical name, formula, and structure. It may also include information about where it is commonly found or produced and its uses .
Synthesis Analysis
This involves a detailed study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure analysis involves studying the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be predicted from the molecular structure .Scientific Research Applications
Antitumor Properties
Amorphispironon E, identified in leaves of Amorpha fruticosa L. (Leguminosae), has shown potential as an antitumor agent. This novel spironone type rotenoid, along with other compounds isolated from the same plant, exhibited inhibitory effects on Epstein-Barr virus early antigen activation induced by a tumor promoter. These findings suggest that this compound could be valuable in antitumor promotion research (Terada et al., 1993).
Inhibitory Effects on Tumor Promotion
Further studies reinforced the potential of this compound in inhibiting skin tumor promotion. It exhibited significant effects in inhibiting Epstein-Barr virus early antigen (EBV-EA) activation, and showed anti-tumor-promotion effects in in vivo mouse skin tests. This research underscores its potential in chemoprevention (Konoshima et al., 1993).
Structural Analysis and Chemical Conversion
The structure of this compound was determined through extensive 2D-NMR spectral data and difference NOE experiments. Its conversion to known rotenoids was studied to confirm its proposed structure, contributing to the understanding of its chemical properties and potential applications in further scientific research (Terada et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
139006-28-3 |
---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-14(30-22)6-5-13-20(25)19-17(29-21(12)13)11-28-23(19)10-16(27-4)15(26-3)9-18(23)24/h5-10,17,19H,11H2,1-4H3/t17-,19+,23+/m1/s1 |
InChI Key |
SEEWCETYCHIPHH-FHJLPGHOSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4CO[C@@]5([C@@H]4C3=O)C=C(C(=CC5=O)OC)OC)C |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Other CAS RN |
139006-28-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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